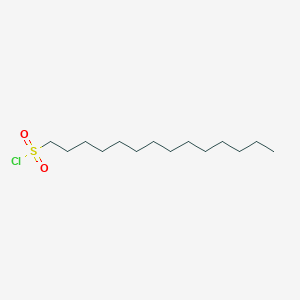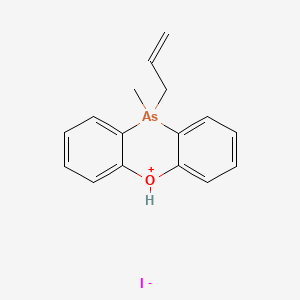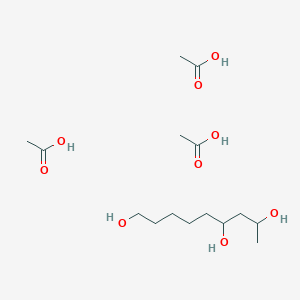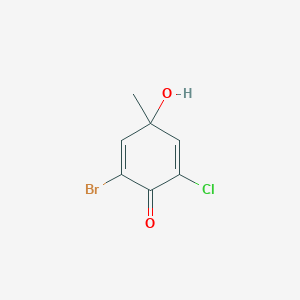![molecular formula C23H22O3 B14588962 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-67-2](/img/structure/B14588962.png)
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by a unique structural framework where a cyclopropane ring is fused to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves a multi-step process. One common method includes the cycloaddition reaction between a donor-acceptor cyclopropane and an α,β-unsaturated carbonyl compound. The reaction is often catalyzed by a base such as sodium hydroxide, which promotes the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spirocyclic compounds, and substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable spirocyclic structure.
Wirkmechanismus
The mechanism of action of 2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indene-1,2’-pyrrolidine]-3’,5’-dione: Another spirocyclic compound with a similar indene moiety but different substituents.
Spiro[cyclopropane-1,2’-quinoline]-3’,4’-dione: Features a quinoline ring instead of an indene ring.
Spiro[cyclopropane-1,2’-benzofuran]-3’,4’-dione: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of a pentylbenzoyl group and a spirocyclic indene-cyclopropane framework. This unique structure imparts distinct physicochemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61124-67-2 |
|---|---|
Molekularformel |
C23H22O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(4-pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C23H22O3/c1-2-3-4-7-15-10-12-16(13-11-15)20(24)19-14-23(19)21(25)17-8-5-6-9-18(17)22(23)26/h5-6,8-13,19H,2-4,7,14H2,1H3 |
InChI-Schlüssel |
MTKUFGLTAOLEMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)
![2-[(4-Chlorophenyl)methyl]-1-(4-hydroxyphenyl)-3-phenylpropan-1-one](/img/structure/B14588887.png)


![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)



![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)


